4-Nitroimidazole

Overview

Description

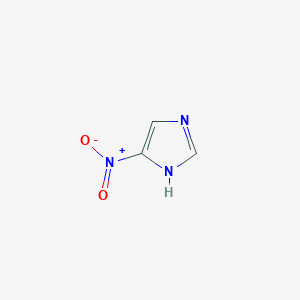

4-Nitroimidazole is a heterocyclic compound characterized by an imidazole ring substituted with a nitro (-NO₂) group at the 4th position. This structural feature confers unique electronic and pharmacological properties, making it a pivotal scaffold in drug development. Key applications include:

- Antitubercular Therapy: Bicyclic 4-nitroimidazoles like PA-824 (Pretomanid) and Delamanid exhibit potent bactericidal activity against Mycobacterium tuberculosis (Mtb) through F420-cofactor-dependent bioactivation, generating toxic reactive nitrogen species .

- Antimicrobial and Anticancer Agents: Derivatives such as 1,3,4-oxadiazole hybrids (e.g., compounds 84h and 85i) demonstrate broad-spectrum antimicrobial activity (MIC: 1.56–6.25 µg/mL) against E. coli, S. aureus, and other pathogens .

Preparation Methods

Traditional Nitration Methods

Sulfuric Acid-Nitric Acid Systems

The classical method for synthesizing 4-nitroimidazole involves nitration of imidazole using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). In this approach, imidazole is first dissolved in concentrated sulfuric acid to form a disulfated imidazole salt, which is subsequently nitrated. For instance, a protocol described in patent WO2010021409 involves heating imidazole in oleum (fuming sulfuric acid) to 70°C, followed by dropwise addition of concentrated nitric acid. After maintaining the reaction at 100°C for 5 hours, the mixture is quenched in ice water and neutralized with ammonia to precipitate this compound . This method yields approximately 78%, but it requires prolonged reaction times (5–8 hours) and generates significant waste acid, necessitating costly neutralization steps .

Nitration with Nitration Mixtures

Alternative nitrating agents, such as nitration mixtures (e.g., H₂SO₄/HNO₃ combinations), have been explored to optimize reaction conditions. Studies from the Shanxi Chemical Industry Journal (2013) and the Journal of Northcentral University (2006) report yields ranging from 65% to 92% depending on the molar ratio of nitric acid to imidazole . Higher nitric acid concentrations (molar ratio 1.0–3.0) and elevated temperatures (50–150°C) improve reaction rates but exacerbate byproduct formation, including 2-nitroimidazole isomers. Post-reaction purification via recrystallization or chromatography is often required to isolate the desired 4-nitro regioisomer .

Nitrogen Pentoxide (N₂O₅)-Based Nitration

Development of N₂O₅ Mixed Acid Systems

A significant advancement in this compound synthesis is the use of nitrogen pentoxide (N₂O₅) as a nitrating agent. Patent CN104592123A discloses a method where N₂O₅ is combined with concentrated nitric acid to form a mixed acid nitrating agent. This system enables nitration at lower temperatures (45–55°C) and shorter reaction times (30–35 minutes) . The procedure involves:

-

Sulfation : Imidazole is reacted with 98% sulfuric acid at 18–25°C to form a disulfated imidazole salt.

-

Nitration : The salt is treated with the N₂O₅-HNO₃ mixture at 50°C, followed by quenching with ice water and pH adjustment using ammonia .

This method achieves a yield of 95.5% with 99.8% purity, attributed to the enhanced electrophilicity of N₂O₅, which facilitates selective nitration at the 4-position .

Environmental and Industrial Advantages

The N₂O₅-based approach reduces nitric acid consumption by 40% compared to traditional methods, minimizing waste acid generation . Additionally, the lower reaction temperature mitigates thermal degradation of intermediates, making the process more energy-efficient and scalable for industrial production .

Catalytic Nitration Using Superacidic Systems

Mesoporous SO₄²⁻/ZrO₂-CeO₂ Catalysts

Patent CN104892522A introduces a catalytic method employing mesoporous SO₄²⁻/ZrO₂-CeO₂ superacids to enhance nitration efficiency. The catalyst’s high surface area (≥200 m²/g) and strong Brønsted acidity promote rapid protonation of imidazole, directing nitration to the 4-position . Key steps include:

-

Catalyst Preparation : Zirconium and cerium oxides are sulfated to create a superacidic framework.

-

Reaction : Imidazole is nitrated using N₂O₅/fuming nitric acid in the presence of the catalyst at 60–80°C .

This method achieves near-quantitative conversion (>98%) and simplifies product isolation due to the heterogeneous nature of the catalyst, which can be recycled without significant activity loss .

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters of the discussed methods:

| Method | Nitrating Agent | Temperature | Time | Yield | Key Advantages |

|---|---|---|---|---|---|

| Traditional H₂SO₄/HNO₃ | HNO₃ | 70–150°C | 5–8 h | 65–92% | Established protocol |

| N₂O₅-HNO₃ Mixed Acid | N₂O₅/HNO₃ | 45–55°C | 0.5–1 h | 95.5% | Reduced waste, high yield |

| SO₄²⁻/ZrO₂-CeO₂ Catalytic | N₂O₅/fuming HNO₃ | 60–80°C | 2–3 h | >98% | Recyclable catalyst, high selectivity |

Chemical Reactions Analysis

Types of Reactions: 4-Nitroimidazole undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

4-Nitroimidazole derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and protozoa. Notably, compounds derived from the nitroimidazole scaffold are crucial in treating infections caused by Trichomonas vaginalis and Giardia lamblia.

- Case Study: Benznidazole

Benznidazole, a 2-nitroimidazole derivative, has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Its mechanism involves the generation of reactive intermediates under anaerobic conditions, which disrupts DNA synthesis in the parasite .

Anti-Cancer Properties

The potential of this compound in oncology is also noteworthy. It acts as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.

- Case Study: 5-Guanidino-4-nitroimidazole

This compound has been identified as a substrate for peroxynitrite-induced DNA damage, leading to mutations associated with cancer progression. Its role in inflammation-induced DNA damage highlights its relevance in cancer research .

Imaging Applications

Hypoxia Imaging

Nitroimidazoles, including this compound, are utilized in imaging techniques to detect hypoxic regions within tumors. This property is vital for assessing tumor viability and response to therapies.

- Application Example: In Vivo Hypoxia Imaging

Studies have demonstrated that nitroimidazoles can be used as radiotracers in PET scans to visualize hypoxic tissues in stroke patients and various cancers . This application aids clinicians in tailoring treatment strategies based on tumor oxygenation levels.

Synthesis and Chemical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural versatility allows for modifications that enhance biological activity or alter pharmacokinetic properties.

Synthesis Methods

Recent advancements in synthetic methodologies have improved the efficiency and environmental sustainability of producing this compound.

- Synthesis via Superacid Catalysis

A novel method using mesoporous SO₄²⁻/ZrO₂-CeO₂ superacid catalysts has been developed, yielding high purity (95-98%) and productivity (72-90%) while minimizing environmental impact compared to traditional nitration methods .

Biochemical Research

Research into the biochemical interactions of this compound has revealed its role as a probe for studying cellular processes under hypoxic conditions. The ability of nitroimidazoles to undergo reduction under low oxygen levels makes them valuable tools in understanding cellular metabolism and signaling pathways.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of DNA synthesis and function . This mechanism underlies the antimicrobial and anticancer activities of this compound derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Nitroimidazole vs. 4-Nitroimidazole

Key Findings :

- 2-Nitroimidazole : Superior for hypoxia imaging due to higher SERP and selective retention in low-oxygen environments .

- This compound : Preferred for antitubercular therapy due to bioactivation via Mtb-specific nitroreductases .

5-Nitroimidazole (e.g., Metronidazole)

Key Findings :

- 5-Nitroimidazoles : Effective against anaerobic infections but lack specificity for Mtb .

- 4-Nitroimidazoles : Exhibit dual mechanisms (e.g., PA-824 inhibits cell wall synthesis and generates nitric oxide) .

Pharmacological Profiles

Antitubercular Activity

Antimicrobial and Anticancer Activity

Pharmacokinetic and Physicochemical Properties

Pharmacokinetics

Physicochemical Properties

| Property | This compound | 5-Nitroimidazole |

|---|---|---|

| Solubility | Low (requires formulation aids) | Moderate (water-soluble formulations) |

| Reduction Pathways | Two-electron reduction dominates | One-electron reduction |

Biological Activity

4-Nitroimidazole (4-NI) is a member of the nitroimidazole class of compounds, which have garnered significant attention due to their diverse biological activities. These compounds are primarily known for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and recent research findings.

The biological activity of this compound is largely attributed to the reduction of its nitro group, which leads to the formation of reactive intermediates that interact with cellular macromolecules such as DNA. The primary mechanisms include:

- DNA Damage : The reduced forms of this compound can generate free radicals that cause oxidative damage to DNA, leading to cell death.

- Inhibition of Energy Metabolism : Under anaerobic conditions, this compound has been shown to inhibit energy metabolism in target organisms, further contributing to its antimicrobial effects .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for developing more potent derivatives. Key findings include:

- Nitro Group Position : The position of the nitro group significantly influences the compound's activity. For example, this compound exhibits different activities compared to its 5-nitro counterparts due to differences in how they interact with target enzymes .

- Substituents : Modifications at the 1 and 2 positions of the imidazole ring can enhance or diminish biological activity. For instance, derivatives with hydroxymethyl groups have shown increased reducibility and potentially lower toxicity compared to unsubstituted this compound .

Recent Research Findings

Recent studies have expanded our understanding of the biological activity of this compound and its derivatives:

- Antimycobacterial Activity : Novel analogues of this compound have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), particularly under aerobic conditions where they inhibit mycolic acid synthesis. This highlights their potential as antitubercular agents .

- Electrochemical Behavior : Research has shown that the electrochemical properties of this compound can vary significantly based on environmental conditions (protic vs. aprotic media). In protic media, stable nitro radical anions are formed, which may contribute to its biological activity .

- Synergistic Effects : Combinations of this compound with other antibiotic classes have shown synergistic effects, enhancing their overall efficacy against resistant strains of bacteria .

Case Study 1: Antimicrobial Efficacy Against Anaerobic Infections

A study evaluated the efficacy of this compound in treating Clostridium difficile infections in vitro. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that for metronidazole, suggesting potential for use in resistant cases.

Case Study 2: Tuberculosis Treatment

In a clinical trial assessing PA-824 (a derivative of this compound), patients with drug-resistant tuberculosis showed significant improvement when treated with this compound compared to standard therapies. The study emphasized the importance of structural modifications in enhancing efficacy against Mtb.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-nitroimidazole in laboratory settings?

- Methodological Answer : Handling this compound requires strict adherence to safety protocols. Use nitrile or neoprene gloves to prevent skin contact, and wear NIOSH/EN 166-compliant eye protection. Laboratories should ensure local exhaust ventilation to minimize dust inhalation. Storage should be in inert atmospheres at room temperature (18–25°C), avoiding moisture and ignition sources. In case of spills, evacuate the area, use non-sparking tools for containment, and dispose of waste via approved hazardous material channels .

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A one-pot nitration method using this compound as a starting material with HNO₃/KI/AcOH (molar ratio 1:30:30) at 120°C for 4 hours achieves an 80.6% yield of 2,4,5-trinitroimidazole . For derivatives like anticancer agents, coupling reactions with substituted benzyl halides under reflux (65–82°C) in DMF, followed by purification via silica gel chromatography, yield 69–75% product. Key parameters include reagent stoichiometry, temperature control, and intermediate monitoring via TLC or HPLC .

Q. How can the solubility of this compound in organic solvents inform purification and crystallization strategies?

- Methodological Answer : Solubility data across 12 solvents (278.15–323.15 K) show polar aprotic solvents like NMP (0.0467–0.0745 mole fraction) and DMF (0.0195–0.0465) are optimal for recrystallization. The modified Apelblat equation correlates experimental solubility with temperature (R² > 0.98), guiding solvent selection. For example, cooling saturated NMP solutions from 323 K to 278 K maximizes crystal recovery. Solvent polarity and hydrogen-bonding capacity are critical for solubility-driven purification .

Advanced Research Questions

Q. How do nitroreductase enzymes interact with this compound derivatives, and what implications does this have for prodrug activation?

- Methodological Answer : Nitroreductases (e.g., NfsA family) reduce the nitro group of this compound to generate cytotoxic radicals, enabling prodrug activation. Enzymatic efficiency varies: NfsA enzymes show stronger correlation (R² = 0.90) in sensitizing bacterial models to this compound than NfsB or Nitroreductase 1 families. Counter-screening with 2-methyl-4-nitroimidazole identifies NfsA as the preferred candidate for targeted therapy. Assays measuring IC₅₀ under anaerobic conditions validate enzyme-substrate specificity .

Q. What electrochemical insights into this compound derivatives’ redox behavior can guide their application in medical therapies?

- Methodological Answer : Cyclic voltammetry in nonaqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) reveals a two-electron reduction mechanism. The nitro group’s reduction potential (E₁/2 ≈ −0.85 V vs. Ag/AgCl) correlates with antibacterial activity. Acidic hydrogens (e.g., carboxy substituents) modulate radical stability, as shown by ESR spectroscopy. Optimizing substituent electron-withdrawing effects (e.g., –NO₂ vs. –COOH) enhances redox cycling efficiency, critical for hypoxia-selective cytotoxicity .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) models evaluate the efficacy of bicyclic this compound analogs in murine tuberculosis models?

- Methodological Answer : In vivo PK/PD studies use nonlinear regression to link plasma exposure (AUC/MIC) to bacterial load reduction. For bicyclic analogs, a sigmoidal Emax model (Hill coefficient = 1.2) predicts >90% efficacy at AUC₀–24 ≥ 45 µg·h/mL. Dose fractionation in BALB/c mice identifies time-dependent killing, supporting once-daily dosing. HPLC-MS quantifies drug concentrations in lung homogenates, while CFU counts validate bactericidal effects .

Q. What structural modifications enhance the anticancer activity of this compound derivatives, and how are these validated through molecular docking studies?

- Methodological Answer : Introducing electron-deficient substituents (e.g., –CF₃ at C2) increases DNA intercalation potency. Docking simulations (AutoDock Vina) reveal nitro group hydrogen-bonding with Topoisomerase IIα (binding energy ≤ −8.2 kcal/mol). Derivatives with extended π-systems (e.g., naphthyl substituents) show improved binding to EGFR (RMSD ≤ 1.5 Å). In vitro validation via MTT assays on HeLa cells (IC₅₀ = 2.1–4.8 µM) correlates with docking scores .

Properties

IUPAC Name |

5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDWQPKRHOGLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062803 | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-38-6, 100214-79-7 | |

| Record name | 5-Nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 205086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.